5,7-Dimethyl-2-(pyridin-2-yl)indoline
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Overview
Description
5,7-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridine ring fused to an indoline structure, with methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the construction of the pyridine ring on the indole nucleus through various cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoline derivatives.
Scientific Research Applications
5,7-Dimethyl-2-(pyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many indole derivatives.
Indolizine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrido[1,2-a]indole: A related compound with a fused pyridine and indole ring system.
Uniqueness
5,7-Dimethyl-2-(pyridin-2-yl)indoline is unique due to its specific substitution pattern and the presence of both indoline and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5,7-Dimethyl-2-(pyridin-2-yl)indoline is a compound of significant interest due to its potential biological activities. This article delves into its structure, synthesis, and various biological effects, supported by recent research findings and data tables.
Structural Characteristics
The compound features a unique structure characterized by an indoline moiety substituted with methyl groups at positions 5 and 7 and a pyridine ring at position 2. This configuration enhances its solubility and bioactivity, making it a candidate for therapeutic applications.
Synthesis Methods
Various methods have been developed for synthesizing this compound. The most common approaches involve:
- Condensation Reactions : Combining indole derivatives with pyridine compounds.
- Oxidation Processes : Converting indoline structures to indole derivatives, which are known for their diverse biological activities.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial and antiviral properties. For instance, studies have shown that pyridine-containing compounds can interact significantly with biological targets such as enzymes and receptors, suggesting potential therapeutic applications against various pathogens .
Inhibition of Toll-like Receptors
A study on related compounds demonstrated their capability to act as dual antagonists of Toll-like receptors (TLR7 and TLR8). These receptors play crucial roles in the immune response. The compound exhibited potent inhibitory activity in cellular assays, with an IC50 value in the low nanomolar range, indicating strong efficacy .
Case Studies
- Anticancer Activity : In vitro studies have shown that indole derivatives can inhibit cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). For example, one derivative demonstrated an IC50 value of 314 nM against MCT1-expressing cell lines, suggesting potential for further development as an anticancer agent .
- Inflammation Inhibition : Indole derivatives have also been evaluated for anti-inflammatory properties. Compounds were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .
Comparative Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Methylindole | Methyl group on the indole ring | Antimicrobial |
6-Methoxyindole | Methoxy group on the indole ring | Anticancer |
1-(Pyridin-2-yl)-1H-indole | Pyridine substituted at position 1 | Antiviral |
3-Pyridylindole | Pyridine ring fused with indole | Antibacterial |
This compound | Indoline with methyl and pyridine substitutions | Potential anticancer and anti-inflammatory |
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5,7-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-7-11(2)15-12(8-10)9-14(17-15)13-5-3-4-6-16-13/h3-8,14,17H,9H2,1-2H3 |
InChI Key |
PHDPLAHPAJRONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC(N2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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